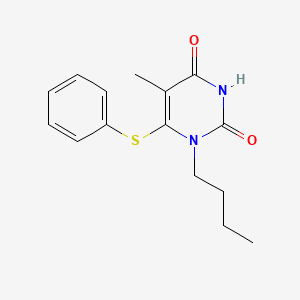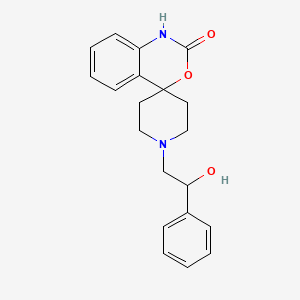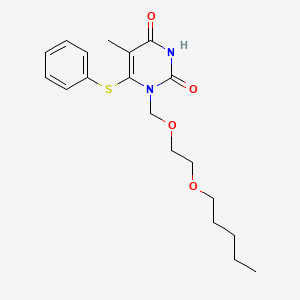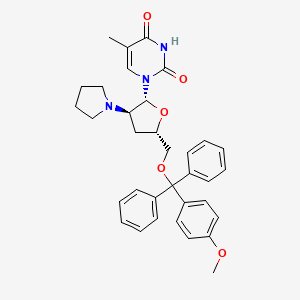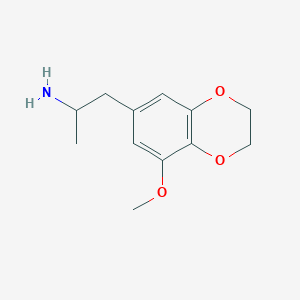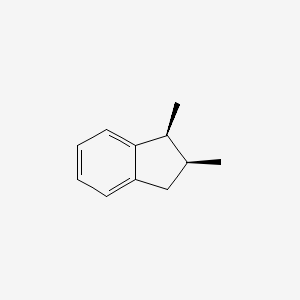
cis-1,2-Dimethylindane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1,2-Dimethylindane: is an organic compound belonging to the class of cycloalkanes It is a stereoisomer of 1,2-dimethylindane, characterized by the presence of two methyl groups on the same side of the indane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-dimethylindane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of 1,2-dimethylindene. This reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, advancements in catalytic systems and process engineering contribute to the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions: cis-1,2-Dimethylindane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its saturated analogs using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination or chlorination, can introduce halogen atoms into the indane ring under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of 1,2-dimethylindanone.
Reduction: Formation of 1,2-dimethylindane.
Substitution: Formation of halogenated derivatives such as 1,2-dibromo-1,2-dimethylindane.
Applications De Recherche Scientifique
cis-1,2-Dimethylindane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in stereochemical studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cis-1,2-dimethylindane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
trans-1,2-Dimethylindane: The trans isomer of 1,2-dimethylindane, where the two methyl groups are on opposite sides of the indane ring.
1,2-Dimethylcyclohexane: A related compound with a cyclohexane ring instead of an indane ring.
1,2-Dimethylbenzene (o-xylene): An aromatic compound with two methyl groups on adjacent carbon atoms of a benzene ring.
Uniqueness: cis-1,2-Dimethylindane is unique due to its specific stereochemistry, which influences its physical and chemical properties. The cis configuration results in different reactivity and interactions compared to its trans isomer and other related compounds. This uniqueness makes it valuable in stereochemical studies and applications requiring specific molecular orientations .
Propriétés
Numéro CAS |
39172-70-8 |
|---|---|
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
(1S,2S)-1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9-/m0/s1 |
Clé InChI |
DIUGYPAVPJILFZ-IUCAKERBSA-N |
SMILES isomérique |
C[C@H]1CC2=CC=CC=C2[C@H]1C |
SMILES canonique |
CC1CC2=CC=CC=C2C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


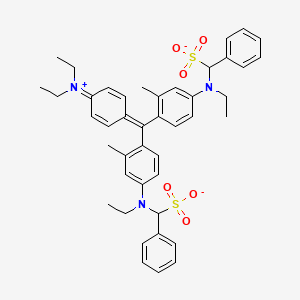
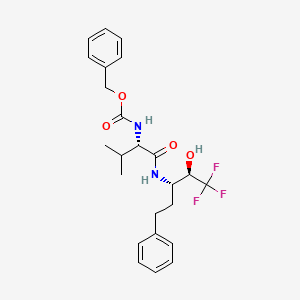
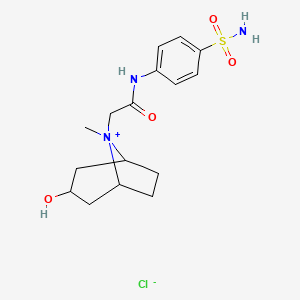
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)

